Enhanced Steric Hindrance
The presence of two ortho‑methyl groups on each phenyl ring significantly increases the steric bulk of 2‑((Bis(2,6‑dimethylphenyl)methoxy)methyl)oxirane compared to the non‑methylated analog 2‑[(diphenylmethoxy)methyl]oxirane (CAS 6669-15-4). This is reflected in their molar refractivity (MR) values, a quantitative measure of molecular size. [1]
| Evidence Dimension | Steric Bulk (Molar Refractivity, MR) |
|---|---|
| Target Compound Data | 94.07 cm³ |
| Comparator Or Baseline | 2-[(diphenylmethoxy)methyl]oxirane (CAS 6669-15-4): 70.65 cm³ |
| Quantified Difference | ΔMR = +23.42 cm³ (33% increase) |
| Conditions | Calculated values using ACD/Labs software |
Why This Matters
The increased steric bulk directly influences the regioselectivity of nucleophilic attack on the epoxide ring, favoring reaction at the less hindered carbon, which is crucial for achieving the desired product profile in synthesis.
- [1] ChemBase. 2-[(diphenylmethoxy)methyl]oxirane. Molar Refractivity, LogP. CBID: 234386. View Source
